Cas no 86477-09-0 (Ethyl 5,6-Dihydro-4H-pyrrolo1,2-bpyrazole-2-carboxylate)

Ethyl 5,6-Dihydro-4H-pyrrolo1,2-bpyrazole-2-carboxylate structure
86477-09-0 structure
Produktname:Ethyl 5,6-Dihydro-4H-pyrrolo1,2-bpyrazole-2-carboxylate
CAS-Nr.:86477-09-0
MF:C9H12N2O2
MW:180.203782081604
MDL:MFCD11975789
CID:1026111
PubChem ID:12841166

Ethyl 5,6-Dihydro-4H-pyrrolo1,2-bpyrazole-2-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5,6-dihydro-4H-Pyrrolo[1,2-b]pyrazole-2-carboxylic acid ethyl ester
    • Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
    • 4H-Pyrrolo [1,2-B] pyrazole -2-carboxylic acid , 5,6-dihydro -, Potassium Salt
    • 5,6-dihydro-4H-pyrrolo(1,2-b)pyrazole-2-carboxylic acid ethyl ester
    • MGGGSJRWNQFCLE-UHFFFAOYSA-N
    • AB0003886
    • W8879
    • ST24024970
    • ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carb
    • ethyl 4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carbo
    • Ethyl5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
    • MFCD11975789
    • DTXSID40511206
    • SY101982
    • Ethyl 5 pound not6-dihydro-4H-pyrrolo[1 pound not2-b]pyrazole-2-carboxylate
    • 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid methyl ester
    • 86477-09-0
    • AKOS015999211
    • DB-351575
    • ethyl 4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate
    • FS-3500
    • 4,5,6,7-tetrahydro-pyrrolo[2,1-e]pyrazole-2-carboxylic acid ethyl ester
    • EN300-244266
    • SCHEMBL2929174
    • Ethyl 5,6-Dihydro-4H-pyrrolo1,2-bpyrazole-2-carboxylate
    • MDL: MFCD11975789
    • Inchi: 1S/C9H12N2O2/c1-2-13-9(12)8-6-7-4-3-5-11(7)10-8/h6H,2-5H2,1H3
    • InChI-Schlüssel: MGGGSJRWNQFCLE-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=C2CCCN2N=1)OCC

Berechnete Eigenschaften

  • Genaue Masse: 180.089877630g/mol
  • Monoisotopenmasse: 180.089877630g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 208
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 44.1
  • XLogP3: 1.1

Experimentelle Eigenschaften

  • Farbe/Form: No data avaiable
  • Dichte: 1.29±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 61-63 ºC
  • Siedepunkt: No data available
  • Flammpunkt: No data available
  • Löslichkeit: Leicht löslich (1,5 g/l) (25°C),
  • Dampfdruck: No data available

Ethyl 5,6-Dihydro-4H-pyrrolo1,2-bpyrazole-2-carboxylate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
D509363-1g
Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
86477-09-0 97%
1g
$615 2024-05-24
Enamine
EN300-244266-0.05g
ethyl 4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate
86477-09-0 95%
0.05g
$78.0 2024-06-19
Chemenu
CM189117-250mg
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid ethyl ester
86477-09-0 95%+
250mg
$117 2023-02-01
Fluorochem
209841-1g
Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
86477-09-0 95%
1g
£217.00 2022-03-01
Apollo Scientific
OR930225-1g
Ethyl 5,6-dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carboxylate
86477-09-0 97+%
1g
£43.00 2025-02-21
Chemenu
CM189117-5g
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid ethyl ester
86477-09-0 95%+
5g
$896 2023-02-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E195407-50mg
Ethyl 5,6-Dihydro-4H-pyrrolo1,2-bpyrazole-2-carboxylate
86477-09-0 95%
50mg
¥170.90 2023-09-03
Enamine
EN300-244266-5g
ethyl 4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate
86477-09-0 95%
5g
$1380.0 2023-09-15
Enamine
EN300-244266-10g
ethyl 4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate
86477-09-0 95%
10g
$2691.0 2023-09-15
Aaron
AR004REA-250mg
Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
86477-09-0 95%
250mg
$9.00 2025-01-22

Ethyl 5,6-Dihydro-4H-pyrrolo1,2-bpyrazole-2-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Xylene ;  12 h, 125 °C
Referenz
Design, synthesis and biological evaluation of ring-fused pyrazoloamino pyridine/pyrimidine derivatives as potential FAK inhibitors
Xie, Hongming; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(21),

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Dibutyltin diacetate ,  Azidotrimethylsilane Solvents: Toluene ;  1 h, 80 °C
1.2 Reagents: Methanol
2.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Toluene ,  Tetrahydrofuran ;  0 °C; 15 h, rt
3.1 Solvents: Dimethylformamide ;  1 h, 250 °C
Referenz
Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine-Alkyne 1,3-Dipolar Cycloaddition
Yoneyama, Hiroki; et al, Synthesis, 2023, 55(6), 945-958

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
The retro-Diels-Alder reaction. Part II. Dienophiles with one or more heteroatom
Rickborn, Bruce, Organic Reactions (Hoboken, 1998, 53,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Ethylene glycol diethyl ether ;  3 h, 120 - 125 °C; 5 h, 120 - 125 °C
Referenz
Selective Hydrolysis of Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as a Key Step in the Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes
Nikitenko, A. A.; et al, Organic Process Research & Development, 2006, 10(4), 712-716

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 - 10 °C; 16 h, rt
1.2 Reagents: Trifluoroacetic anhydride Solvents: Toluene ;  < 10 °C; 2 h, rt
1.3 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  < 25 °C
2.1 Solvents: Ethylene glycol diethyl ether ;  3 h, 120 - 125 °C; 5 h, 120 - 125 °C
Referenz
Selective Hydrolysis of Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as a Key Step in the Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes
Nikitenko, A. A.; et al, Organic Process Research & Development, 2006, 10(4), 712-716

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic anhydride Solvents: Toluene ;  < 10 °C; 2 h, rt
1.2 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  < 25 °C
2.1 Solvents: Ethylene glycol diethyl ether ;  3 h, 120 - 125 °C; 5 h, 120 - 125 °C
Referenz
Selective Hydrolysis of Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as a Key Step in the Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes
Nikitenko, A. A.; et al, Organic Process Research & Development, 2006, 10(4), 712-716

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ;  1 h, 250 °C
Referenz
Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine-Alkyne 1,3-Dipolar Cycloaddition
Yoneyama, Hiroki; et al, Synthesis, 2023, 55(6), 945-958

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  16 h, 0 °C → rt
1.2 Reagents: Trifluoroacetic anhydride Solvents: Acetonitrile ;  3 h, 0 °C
2.1 Solvents: Xylene ;  12 h, 125 °C
Referenz
Design, synthesis and biological evaluation of ring-fused pyrazoloamino pyridine/pyrimidine derivatives as potential FAK inhibitors
Xie, Hongming; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(21),

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Toluene ,  Tetrahydrofuran ;  0 °C; 15 h, rt
2.1 Solvents: Dimethylformamide ;  1 h, 250 °C
Referenz
Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine-Alkyne 1,3-Dipolar Cycloaddition
Yoneyama, Hiroki; et al, Synthesis, 2023, 55(6), 945-958

Herstellungsverfahren 10

Reaktionsbedingungen
Referenz
A novel proline derived mesoionic synthon
Ranganathan, Darshan; et al, Tetrahedron Letters, 1983, 24(10), 1067-70

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Trifluoroacetic anhydride
2.1 -
Referenz
A novel proline derived mesoionic synthon
Ranganathan, Darshan; et al, Tetrahedron Letters, 1983, 24(10), 1067-70

Ethyl 5,6-Dihydro-4H-pyrrolo1,2-bpyrazole-2-carboxylate Raw materials

Ethyl 5,6-Dihydro-4H-pyrrolo1,2-bpyrazole-2-carboxylate Preparation Products

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Amadis Chemical Company Limited
(CAS:86477-09-0)Ethyl 5,6-Dihydro-4H-pyrrolo1,2-bpyrazole-2-carboxylate
A847097
Reinheit:99%/99%
Menge:5g/25g
Preis ($):229.0/800.0